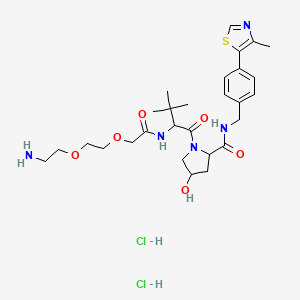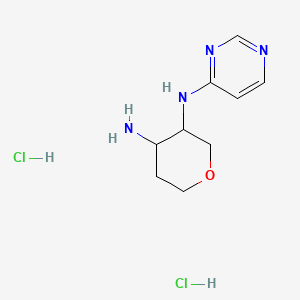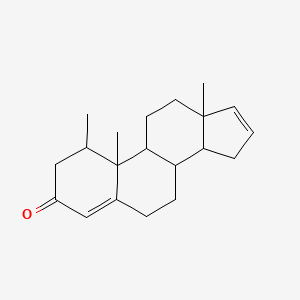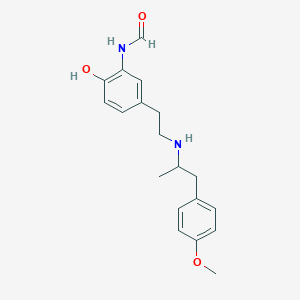
VH032-PEG2-NH2 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032-PEG2-NH2 (dihydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 2-unit polyethylene glycol linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG2-NH2 (dihydrochloride) involves the conjugation of the von Hippel-Lindau ligand with a polyethylene glycol linker. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites. For instance, the Boc-protected version of VH032 can be used, which removes the protecting group under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for VH032-PEG2-NH2 (dihydrochloride) are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
VH032-PEG2-NH2 (dihydrochloride) primarily undergoes substitution reactions, particularly in the context of forming PROTACs. The compound can react with various target protein ligands to form a bifunctional molecule that recruits the E3 ligase and the target protein .
Common Reagents and Conditions
Common reagents used in the synthesis of VH032-PEG2-NH2 (dihydrochloride) include Boc-protected VH032, polyethylene glycol, and acidic conditions for deprotection. The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane .
Major Products Formed
The major product formed from the synthesis of VH032-PEG2-NH2 (dihydrochloride) is the final E3 ligase ligand-linker conjugate, which can be further used to synthesize PROTACs .
Applications De Recherche Scientifique
VH032-PEG2-NH2 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the selective degradation of target proteins, aiding in the study of protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation, offering a novel approach to drug development.
Industry: Utilized in the development of new chemical probes and tools for drug discovery
Mécanisme D'action
VH032-PEG2-NH2 (dihydrochloride) functions by recruiting the von Hippel-Lindau E3 ligase to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. The compound binds to the von Hippel-Lindau protein, forming a complex that brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
VH032: A precursor to VH032-PEG2-NH2, used in the synthesis of PROTACs.
(S,R,S)-AHPC-PEG2-NH2: Another E3 ligase ligand-linker conjugate with similar applications.
Lenalidomide: A ligand for the ubiquitin E3 ligase cereblon, used in the recruitment of CRBN protein
Uniqueness
VH032-PEG2-NH2 (dihydrochloride) is unique due to its specific incorporation of the von Hippel-Lindau ligand and polyethylene glycol linker, which enhances its solubility and stability. This makes it particularly effective in the synthesis of PROTACs, offering a versatile tool for targeted protein degradation .
Propriétés
Formule moléculaire |
C28H43Cl2N5O6S |
|---|---|
Poids moléculaire |
648.6 g/mol |
Nom IUPAC |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H |
Clé InChI |
JHDIGXLPWYVAKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)


![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)




![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)


![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
